2,3-dichloro-N-cyclopentylbenzamide
Description
2,3-Dichloro-N-cyclopentylbenzamide is a benzamide derivative featuring a benzoyl core substituted with chlorine atoms at the 2- and 3-positions and an N-cyclopentyl group.
Properties
IUPAC Name |
2,3-dichloro-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-10-7-3-6-9(11(10)14)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPQHUKUXQDZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-cyclopentylbenzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with cyclopentylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-cyclopentylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce quinones or amines, respectively .
Scientific Research Applications
2,3-Dichloro-N-cyclopentylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-cyclopentylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences and similarities between 2,3-dichloro-N-cyclopentylbenzamide and related benzamide derivatives:
*Hypothetical data inferred from analogs.
Physicochemical Properties
- Lipophilicity: Chlorine atoms increase molecular weight and hydrophobicity. For example, 4-chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide (345.57 g/mol) has higher lipophilicity than non-chlorinated analogs . The cyclopentyl group in this compound likely further elevates lipophilicity.
- Electronic Effects: Nitro groups (e.g., in ) are strong electron-withdrawing groups, enhancing reactivity in electrophilic substitution. Methoxy groups (e.g., in ) act as electron donors, altering electronic density on the aromatic ring.
Reactivity and Functionalization
- Amide Conformation : Structural studies of dichlorophenyl benzamides (e.g., 2-chloro-N-(2,3-dichlorophenyl)benzamide) reveal a trans conformation between N–H and C=O bonds, favoring planar amide geometry critical for metal-catalyzed C–H activation .
- Nitro Group Reactivity : The nitro group in may facilitate reduction or nucleophilic aromatic substitution, contrasting with the inertness of chlorinated analogs.
- Heterocyclic Influence : Thiadiazole-containing benzamides (e.g., ) introduce hydrogen-bonding and metal-coordination sites, broadening application scope in catalysis.
Notes and Limitations
Data Gaps : Direct experimental data for this compound are unavailable; comparisons rely on structurally related compounds.
Substituent Position Effects : Chlorine placement (e.g., 2,3- vs. 3,4-) can drastically alter electronic and steric profiles, necessitating targeted studies.
Q & A
Q. What are the optimal synthetic routes for preparing 2,3-dichloro-N-cyclopentylbenzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling 2,3-dichlorobenzoic acid derivatives with cyclopentylamine via amide bond formation. A two-step approach is recommended:
Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC or DCC) to generate an active intermediate.
Amidation : React with cyclopentylamine under inert conditions (argon/nitrogen) in anhydrous solvents like DMF or THF .
To optimize yields, employ Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry, solvent polarity). For example, a factorial design can identify interactions between parameters like reaction time (12–24 hrs) and catalyst loading (0.5–2 mol%) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve substituent effects (e.g., chlorine’s deshielding impact on aromatic protons) .
- X-ray Crystallography : Single-crystal analysis confirms molecular geometry, including dihedral angles between the benzamide and cyclopentyl groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, though inconsistencies may arise due to chlorine isotopes (e.g., M+2 peaks) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or reaction path searches) predict the reactivity of this compound in novel reactions?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA software) can map potential energy surfaces for reactions such as nucleophilic substitution at the dichloroaromatic ring. Key steps:
Transition State Analysis : Identify intermediates and activation barriers using methods like B3LYP/6-31G(d).
Solvent Effects : Apply continuum solvation models (e.g., SMD) to predict solvent-dependent regioselectivity .
Pair computational results with experimental validation via HPLC or GC-MS to refine models .
Q. What strategies resolve contradictions in spectral or crystallographic data for structurally similar benzamide derivatives?
- Methodological Answer : Contradictions often arise from polymorphism or dynamic conformational changes. Mitigation approaches:
- Cross-Validation : Compare data across multiple techniques (e.g., IR for hydrogen bonding vs. XRD for packing effects) .
- Temperature-Dependent Studies : Perform variable-temperature NMR or XRD to detect phase transitions or rotational barriers in the cyclopentyl group .
- Database Reconciliation : Cross-reference with high-quality repositories like PubChem or NIST, noting gaps in public datasets (e.g., missing vibrational spectra) .
Q. How do steric and electronic effects of the cyclopentyl group influence the biological or catalytic activity of this compound?
- Methodological Answer :
- Steric Effects : Use molecular docking (AutoDock Vina) to assess binding pocket compatibility. The cyclopentyl group’s puckered conformation may hinder enzyme active-site access .
- Electronic Effects : Hammett substituent constants (σₚ for chlorine) predict electron-withdrawing impacts on amide bond stability. Electrostatic potential maps (via DFT) quantify charge distribution .
Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) or catalytic turnover studies is critical .
Notes on Evidence Utilization
- Structural and synthetic insights were derived from crystallographic studies and PubChem data .
- Methodological frameworks for experimental design and computational modeling were adapted from ICReDD’s reaction path optimization principles and DoE guidelines .
- Commercial sources (e.g., BenchChem) were excluded per the user’s instructions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
